molecular formula C11H8ClF3O2 B11719816 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid

Cat. No.: B11719816
M. Wt: 264.63 g/mol
InChI Key: QUODQAOGGUGPLP-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid is a high-purity chemical compound intended for research and development purposes. It belongs to the class of cyclopropanecarboxylic acids, which are recognized in organic chemistry for their utility as key synthetic intermediates and building blocks in the preparation of more complex molecules . The structure incorporates both a cyclopropane ring and a trifluoromethylphenyl group, a combination that is frequently employed in medicinal chemistry and materials science research. Compounds featuring the cyclopropane moiety are of significant interest due to the ring's unique stereochemistry and reactivity, which can be used to probe reaction mechanisms or create constrained architectures . The presence of both chlorine and trifluoromethyl substituents on the phenyl ring typically enhances the molecule's potential as a precursor in cross-coupling reactions and other transformations relevant to pharmaceutical development. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8ClF3O2

Molecular Weight

264.63 g/mol

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H8ClF3O2/c12-8-4-6(10(1-2-10)9(16)17)3-7(5-8)11(13,14)15/h3-5H,1-2H2,(H,16,17)

InChI Key

QUODQAOGGUGPLP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclopropanation Mechanism

The silver-catalyzed method proceeds via a carbene intermediate:

  • Carbene Formation : N-Triftosylhydrazone decomposes to generate a trifluoromethyl carbene.

  • [2+1] Cycloaddition : The carbene reacts with the olefin in the epoxide, forming the cyclopropane ring.

  • Deoxygenation : Concurrent elimination of water yields the final product.

Diastereoselectivity in Resolution

The (1R,3R) enantiomer is favored due to steric interactions between the trifluoromethyl group and the chiral amine’s bulky side chain during crystallization.

Industrial-Scale Considerations

For large-scale production, the perfluoroalkyl sulfone method is preferred due to:

  • Low catalyst costs (TMSI vs. Ag).

  • Simplified workup (aqueous extraction vs. chromatography).

  • Tolerance to impurities in halogenated precursors .

Chemical Reactions Analysis

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anti-inflammatory Properties : Similar compounds have shown promise in inhibiting leukotriene synthesis, which is crucial in inflammatory responses. Research is ongoing to elucidate the specific biological targets and mechanisms of action for 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid, as it may exhibit similar anti-inflammatory effects .
  • Drug Development : This compound serves as an intermediate in synthesizing drugs targeting metabolic disorders. Its structural characteristics may enhance the efficacy of pharmaceutical agents by improving their bioavailability .

Agricultural Chemistry

In agricultural applications, this compound is utilized for:

  • Agrochemical Formulation : The compound enhances the stability and bioavailability of pesticides and herbicides. Its unique chemical properties allow for improved efficacy in agricultural practices .

Material Science

Research into the material science applications of this compound includes:

  • Polymer Development : The compound is explored for its potential in creating advanced materials, including polymers with unique properties suitable for coatings and adhesives. The trifluoromethyl group contributes to the material's chemical resistance and durability .

Fluorine Chemistry

The presence of the trifluoromethyl group makes this compound valuable in fluorine chemistry research:

  • Study of Fluorinated Compounds : Compounds with trifluoromethyl groups are known for their unique reactivity and stability. This compound can serve as a model for studying the behavior of similar fluorinated compounds in various chemical reactions .

Analytical Chemistry

In analytical applications, this compound is used as a standard:

  • Detection and Quantification : It aids in the detection and quantification of other compounds in complex mixtures, enhancing analytical methods' reliability .

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • Antimicrobial Resistance : A study demonstrated the effectiveness of structurally similar compounds against multidrug-resistant strains of bacteria, suggesting potential therapeutic applications for this compound in treating resistant infections .
  • Cancer Treatment Exploration : Research has focused on using this compound in combination with traditional chemotherapeutics, showing enhanced efficacy and reduced side effects in preclinical models .

Mechanism of Action

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can form covalent bonds with target molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional attributes of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid with analogous cyclopropane-carboxylic acid derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Synthetic Steps Pharmacological Notes
This compound C₁₁H₈ClF₃O₂ Cl, CF₃ at C3 and C5 of phenyl ~248.6 (estimated) Multi-step coupling with diethylamine and acetylation Potential anti-inflammatory activity inferred from structural analogs
1-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic Acid C₁₀H₈ClFO₂ Cl, F at C3 and C5 of phenyl 214.62 Not explicitly detailed; likely similar cyclopropane ring formation No direct pharmacological data
trans-2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic Acid C₁₀H₈ClFO₂ Cl, F at C3 and C5, trans-configuration 214.62 Stereoselective cyclopropanation via ruthenium-catalyzed methods Stereochemistry may influence receptor binding
1-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic Acid C₁₂H₉F₄O₂ CF₃, F at C5 and C2, benzyl group 268.20 Benzyl-substituted cyclopropane synthesis with fluorinated intermediates Enhanced lipophilicity due to benzyl group

Key Findings:

trans-Stereoisomers (e.g., in ) exhibit distinct spatial arrangements, which may alter pharmacokinetic profiles .

Synthetic Complexity :

  • The target compound requires multi-step acetylation and coupling, whereas simpler analogs (e.g., ) may be synthesized via fewer steps .

Biological Activity

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid (CAS No. 1314770-57-4) is a synthetic compound with notable biological activity. It features a cyclopropane ring and a trifluoromethyl-substituted phenyl group, contributing to its unique chemical properties. This article compiles relevant research findings, case studies, and data tables focusing on its biological activity.

  • Molecular Formula : C11H8ClF3O2
  • Molecular Weight : 264.63 g/mol
  • LogP : 2.91 (indicating moderate lipophilicity) .

This compound exhibits several biological activities, primarily related to its interaction with various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic processes, potentially impacting lipid metabolism and energy production .
  • Endocrine Disruption : Preliminary studies suggest that the compound may exhibit endocrine-disrupting properties, particularly through modulation of estrogen receptor activity. This could lead to alterations in reproductive health and development .

Study on Metabolic Effects

A comparative study investigated the metabolic effects of cyclopropanecarboxylic acids, including this compound. Results indicated that these compounds could significantly influence carnitine metabolism, which is crucial for fatty acid oxidation .

Estrogenic Activity Assessment

Research evaluating the estrogenic effects of various compounds highlighted that this compound may exhibit weak estrogenic activity in vitro. This was assessed using MCF-7 breast cancer cell lines, where the compound demonstrated a dose-dependent increase in cell proliferation, suggesting potential implications for breast cancer risk .

Data Table: Biological Activity Summary

Biological ActivityObservationsReference
Enzyme InhibitionImpacts lipid metabolism
Endocrine DisruptionAlters estrogen receptor activity
Estrogenic ActivityDose-dependent proliferation in MCF-7 cells

Pharmacological Implications

The pharmacological profile of this compound suggests potential applications in therapeutic areas related to metabolic disorders and hormonal imbalances:

  • Potential Therapeutic Uses : Given its influence on metabolic pathways, the compound might be explored for managing conditions like obesity or metabolic syndrome.
  • Risks Associated with Endocrine Disruption : The observed estrogenic effects raise concerns about long-term exposure and its implications for reproductive health.

Future Research Directions

Further studies are needed to elucidate the full spectrum of biological activities associated with this compound. Key areas for future research include:

  • Longitudinal studies assessing chronic exposure effects.
  • Detailed mechanistic studies to understand how this compound interacts at the molecular level with enzymes and receptors.
  • Evaluating the safety profile in vivo to establish any potential toxicological risks.

Q & A

Q. What are the key synthetic routes for 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid?

Methodological Answer: The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or substitution reactions. For example:

  • Step 1 : React 3-chloro-5-(trifluoromethyl)benzene derivatives with cyclopropane precursors (e.g., ACE-Cl and K₂CO₃ in dichloroethane under reflux) to form the cyclopropane core .
  • Step 2 : Carboxylic acid functionalization may involve hydrolysis of ester intermediates using H₂SO₄/MeOH or KOH/DMSO with H₂O₂ .
  • Key Conditions : Reflux times (2–12 h), solvents (DCE, THF), and reducing agents (Na(OAc)₃BH) are critical for yield optimization .

Q. How is the compound characterized for structural confirmation?

Methodological Answer:

  • X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., carboxyl group orientation relative to the benzene ring) .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR identifies substituents (e.g., trifluoromethyl and chloro groups) and cyclopropane ring protons (δ 1.5–2.5 ppm).
    • FT-IR : Confirms carboxylic acid C=O stretching (~1700 cm⁻¹) and O–H bonds (~2500–3000 cm⁻¹) .
  • Elemental Analysis : Validates purity and stoichiometry .

Q. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

  • Storage : Store below -20°C in airtight containers to prevent hydrolysis of the cyclopropane ring or carboxylic acid .
  • Light Sensitivity : Protect from UV exposure to avoid degradation of the trifluoromethyl group .
  • pH Sensitivity : Avoid strong bases (e.g., NaOH >3 N) to prevent decarboxylation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT Calculations : Model electronic effects of the chloro and trifluoromethyl groups on reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .
  • Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. THF) to optimize reaction conditions for coupling reactions .
  • Docking Studies : Predict binding affinities for biological targets (e.g., enzyme active sites) using software like AutoDock Vina .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies to identify variability sources .
  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized protocols (e.g., ATP-based viability assays vs. fluorescence microscopy) .
  • SAR Studies : Modify substituents (e.g., replacing trifluoromethyl with methylsulfanyl) to isolate structure-activity relationships .

Q. How can analytical methods be optimized for trace impurity detection?

Methodological Answer:

  • HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to separate impurities (e.g., unreacted cyclopropane precursors) .
  • GC-FID : Quantify volatile byproducts (e.g., methyl esters) with helium carrier gas and programmed temperature ramps .
  • Validation : Follow ICH guidelines for LOD/LOQ determination using spiked samples .

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